

# In-Depth Technical Guide: Toxicological Profile of 3,5-Dichloro-2-cyanopyridine

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## Compound of Interest

Compound Name: 3,5-Dichloro-2-cyanopyridine

Cat. No.: B1303558

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For Researchers, Scientists, and Drug Development Professionals

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## Executive Summary

**3,5-Dichloro-2-cyanopyridine** is a halogenated pyridine derivative with applications in chemical synthesis. This technical guide provides a summary of the currently available toxicological data for this compound. The existing information, primarily from Safety Data Sheets (SDS) and a limited number of non-clinical studies, indicates that **3,5-Dichloro-2-cyanopyridine** is classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and is an irritant to the skin and eyes.

A significant gap in publicly available data exists regarding quantitative acute toxicity (LD50/LC50 values), chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This guide presents the available qualitative data in a structured format, details the experimental protocol of a dermal irritation study, and provides a generalized workflow for toxicological assessment in the absence of specific mechanistic data.

## Toxicological Data

The toxicological data for **3,5-Dichloro-2-cyanopyridine** is primarily qualitative, based on global harmonized system (GHS) classifications.

## Acute Toxicity

Quantitative oral, dermal, and inhalation LD50 and LC50 values for **3,5-Dichloro-2-cyanopyridine** are not readily available in the public domain. The compound is consistently classified as toxic or harmful by these routes of exposure.

Endpoint	Classification	Quantitative Data (LD50/LC50)
Acute Oral Toxicity	Toxic / Harmful if swallowed[1][2][3]	Data not available
Acute Dermal Toxicity	Toxic / Harmful in contact with skin[1][2][3]	Data not available
Acute Inhalation Toxicity	Toxic / Harmful if inhaled[1][2][3]	Data not available

## Skin and Eye Irritation

**3,5-Dichloro-2-cyanopyridine** is classified as a skin and eye irritant.[2][3] However, one study conducted according to OECD Guideline 404 found it not to be a dermal irritant under the specific test conditions.

Endpoint	Classification/Result
Skin Irritation/Corrosion	Causes skin irritation[2][3] / Not classified as a dermal irritant in one rabbit study
Serious Eye Damage/Irritation	Causes serious eye irritation[2][3]

## Other Toxicological Endpoints

There is a lack of available data for other key toxicological endpoints.

Endpoint	Result
Respiratory or Skin Sensitization	Data not available
Germ Cell Mutagenicity	Data not available
Carcinogenicity	Data not available
Reproductive Toxicity	Data not available
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation[3]
Specific Target Organ Toxicity (Repeated Exposure)	Data not available
Aspiration Hazard	Data not available

## Experimental Protocols

### Acute Dermal Irritation/Corrosion Study in Rabbits (Adapted from OECD Guideline 404)

This section details the methodology for an acute dermal irritation/corrosion study, based on a study performed on a substance presumed to be **3,5-Dichloro-2-cyanopyridine**.

Objective: To determine the potential of **3,5-Dichloro-2-cyanopyridine** to cause dermal irritation or corrosion.

Test System:

- Species: New Zealand White rabbit
- Sex: Male/Female
- Number of Animals: 3

Test Substance and Application:

- Test Substance: **3,5-Dichloro-2-cyanopyridine**
- Dose: 0.5 g

- **Application Site:** A small area of skin (approximately 6 cm<sup>2</sup>) on the back of the rabbit, clipped free of fur.
- **Application Method:** The test substance is applied to a gauze patch, which is then applied to the skin. The patch is covered with an occlusive or semi-occlusive dressing.

#### Procedure:

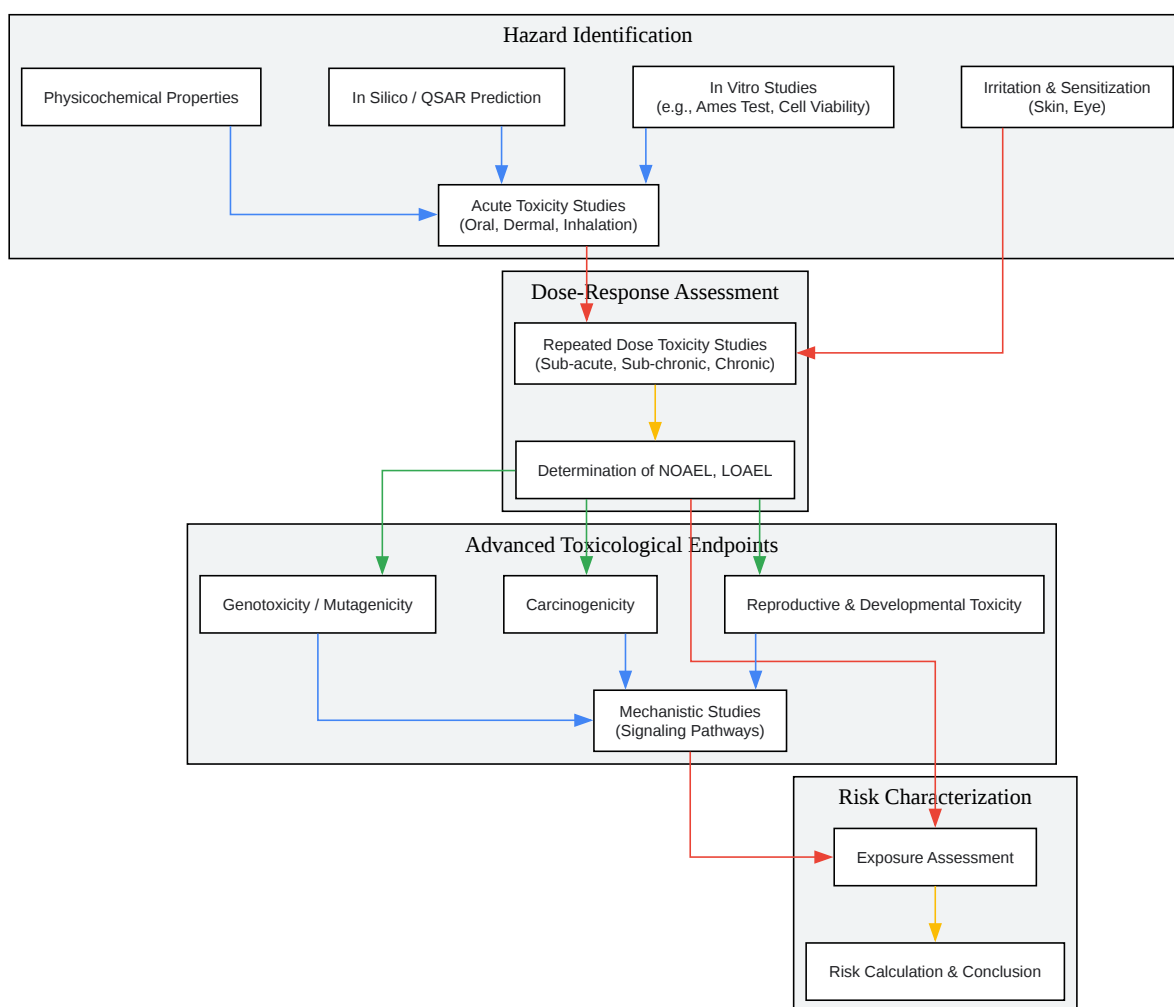
- **Acclimatization:** Animals are acclimatized to laboratory conditions before the study.
- **Preparation of Application Site:** Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
- **Application:** The test substance is applied to the prepared skin area. The patch is secured in place with tape.
- **Exposure Duration:** The exposure period is 4 hours.
- **Removal of Test Substance:** After 4 hours, the dressing and any residual test substance are removed.
- **Observations:**
  - The application site is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
  - Dermal reactions are scored according to a standardized grading system (e.g., Draize scale).
  - Any other skin changes, such as corrosion, are also recorded.
- **Data Analysis:** The mean scores for erythema and edema are calculated for each observation time point. The primary irritation index (PII) is determined.

**Results of a Cited Study:** In one study, no mortality or treatment-related clinical signs were observed. All animals showed normal body weight gain. No dermal corrosion or irritation was observed, with skin irritation scores calculated as "0.00" for all animals. Based on these results, the substance was not classified as a dermal irritant under the GHS.

## Visualizations

### General Toxicological Hazard Assessment Workflow

In the absence of specific signaling pathway data for **3,5-Dichloro-2-cyanopyridine**, the following diagram illustrates a general workflow for toxicological hazard assessment.



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Caption: General workflow for toxicological hazard assessment.

## Conclusion and Data Gaps

The available toxicological data for **3,5-Dichloro-2-cyanopyridine** is limited and primarily qualitative. While it is consistently classified as a hazardous substance with acute toxicity and irritation potential, there is a significant lack of quantitative data to perform a comprehensive risk assessment. Further studies are required to determine the LD50 and LC50 values, as well as to investigate the potential for chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Mechanistic studies to elucidate the specific signaling pathways involved in its toxicity are also needed. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety precautions outlined in the Safety Data Sheets, and be aware of the existing data gaps when considering its use.

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## References

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